3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
This compound belongs to the triazolopurine-dione class, characterized by a fused triazole-purine core with substitutions at key positions. The structure features a 4-chlorophenyl group at position 3, an isopentyl chain at position 9, and methyl groups at positions 5 and 5. These modifications are designed to optimize pharmacokinetic properties, such as lipophilicity and metabolic stability, while retaining affinity for biological targets like phosphodiesterases (PDEs) or adenosine receptors .
Properties
IUPAC Name |
8-(4-chlorophenyl)-1,3-dimethyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-11(2)9-10-25-14-16(23(3)19(28)24(4)17(14)27)26-15(21-22-18(25)26)12-5-7-13(20)8-6-12/h5-8,11H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBMOBYVDBTFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 4-chlorophenyl and isopentyl groups through nucleophilic substitution reactions.
Methylation: Methyl groups are introduced using methylating agents under specific conditions.
Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing techniques such as ultrasonic-assisted synthesis to improve reaction efficiency .
Chemical Reactions Analysis
3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the triazole ring.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied as a potential CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: It is used in studies to understand cell cycle regulation and apoptosis induction in cancer cells.
Pharmaceutical Development: Research is ongoing to develop this compound into a viable pharmaceutical agent with suitable pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), focusing on structural variations, synthetic efficiency, and physicochemical properties.
Structural and Functional Implications
Position 3 Substitution: The target compound’s 4-chlorophenyl group enhances hydrophobic interactions in binding pockets compared to the 4-methylphenyl group in .
Position 9 Substitution :
- The isopentyl chain in the target compound introduces branched alkyl hydrophobicity, which may improve membrane permeability compared to the benzyl derivatives in . However, benzyl groups (e.g., 4-chlorobenzyl in ) could enhance π-π stacking with aromatic residues in enzymes.
Synthetic Efficiency :
- While the target compound’s synthesis data is unavailable, the spiro analog achieves a 66% crude yield with 90% purity, suggesting robust synthetic routes for triazole-containing systems. The lower purity (68%) of the phenethyl-substituted spiro compound highlights challenges in purifying bulkier derivatives.
Research Findings and Trends
- Triazolopurine-Diones vs. Spiro Analogs :
Triazolopurine-diones (target, ) exhibit greater structural rigidity than spiro derivatives , which may enhance selectivity for specific enzyme conformations. However, spiro compounds like demonstrate higher synthetic yields, indicating trade-offs between complexity and practicality . - Substituent-Driven Activity : Methyl groups at positions 5 and 7 (common in all triazolopurine-diones) likely reduce metabolic oxidation, extending half-life. The 4-chlorophenyl group’s prevalence in and the target compound suggests its utility in balancing potency and solubility.
Biological Activity
3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines and is characterized by its unique substitution pattern. The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21ClN6O2 |
| CAS Number | 921786-02-9 |
| Molecular Weight | 392.86 g/mol |
The primary mechanism of action for this compound involves the inhibition of CDK2/cyclin A2 complexes. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells. The compound binds at the active site of CDK2 and forms hydrogen bonds with critical amino acids such as Leu83 and Asp145.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values in the micromolar range (specific values vary by study), indicating potent inhibitory effects on cancer cell proliferation.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- CDK2 Inhibition : Potent inhibition with IC50 values reported around 50 nM.
- Other Enzymes : Studies suggest potential inhibitory effects on other kinases and enzymes involved in cancer progression.
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is compared with other known CDK inhibitors:
| Compound Name | IC50 (nM) | Target Kinase |
|---|---|---|
| 3-(4-chlorophenyl) derivative | ~50 | CDK2 |
| Pyrazolo[3,4-d]pyrimidine | ~100 | CDK2 |
| Thioglycoside derivative | ~75 | CDK1 |
This comparison highlights the relative potency of this compound as a CDK inhibitor.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Cell Cycle Regulation :
- Focused on how the compound affects cell cycle phases in MCF-7 cells.
- Findings indicated a significant increase in G1 phase arrest and subsequent apoptosis.
-
In Vivo Efficacy :
- Animal models treated with the compound showed reduced tumor growth rates compared to controls.
- Histopathological analysis confirmed a decrease in mitotic figures in treated tumors.
-
Pharmacokinetic Studies :
- Initial pharmacokinetic profiling suggests favorable absorption and distribution characteristics.
- Ongoing studies aim to optimize formulation for enhanced bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
